2-(2-Bromo-5-chlorophenyl)-1,3-dioxolane
Description
Historical Context and Evolution of 1,3-Dioxolanes as Versatile Synthons
The 1,3-dioxolane (B20135) moiety, a five-membered cyclic acetal (B89532), has long been a cornerstone in organic synthesis. chemicalbook.com Historically, its primary role was as a protecting group for aldehydes and ketones. wikipedia.org The formation of a dioxolane by reacting a carbonyl compound with ethylene (B1197577) glycol under acidic conditions is a robust and reversible transformation, safeguarding the carbonyl group from a wide array of non-acidic reagents. organic-chemistry.org This protective strategy allows for chemical modifications on other parts of a molecule without unintended reactions at the carbonyl site. Over time, the role of 1,3-dioxolanes has evolved from simple protecting groups to versatile synthons, which are molecular fragments used as building blocks in the synthesis of more complex structures. organic-chemistry.org Their inherent stability and the well-established methods for their formation and cleavage make them reliable components in multi-step synthetic sequences. organic-chemistry.org
Significance of Aryl-Substituted Dioxolanes as Key Building Blocks
The introduction of an aryl substituent at the 2-position of the dioxolane ring significantly broadens the synthetic utility of this scaffold. Aryl-substituted dioxolanes serve as stable, protected forms of aromatic aldehydes and ketones. brynmawr.edu This is particularly important when the aromatic ring itself is intended for further functionalization, such as through electrophilic aromatic substitution or cross-coupling reactions, where the presence of a free carbonyl group might be incompatible with the reaction conditions. Furthermore, the dioxolane ring can influence the reactivity and selectivity of reactions on the attached aryl group. These building blocks are integral to the synthesis of a wide range of compounds, from pharmaceuticals to materials science, where precise control over the molecular architecture is essential. nih.gov
Strategic Importance of Halogenated Aromatic Scaffolds in Chemical Transformations
Halogenated aromatic compounds are of immense strategic importance in modern organic synthesis, primarily due to their role as versatile handles for carbon-carbon and carbon-heteroatom bond formation. The development of palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, revolutionized the use of aryl halides. wikipedia.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the selective substitution of halogen atoms (iodine, bromine, chlorine) with a vast array of other functional groups. nih.gov
The presence of multiple, different halogen atoms on the same aromatic ring, as seen in 2-(2-Bromo-5-chlorophenyl)-1,3-dioxolane, offers the potential for sequential and site-selective cross-coupling reactions. This is due to the differential reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl for oxidative addition to a palladium(0) catalyst. This reactivity difference enables chemists to design sophisticated synthetic routes where different fragments can be introduced at specific positions on the aromatic ring in a controlled manner. nih.gov
Specific Research Focus on this compound within Contemporary Organic Chemistry
The compound this compound has emerged as a valuable building block in contemporary organic synthesis. Its structure combines the stability of the dioxolane protecting group with the synthetic versatility of a di-halogenated aromatic ring. While extensive research on this specific molecule is not widely published, its utility can be inferred from its constituent parts.
The primary method for its synthesis is the acid-catalyzed acetalization of 2-bromo-5-chlorobenzaldehyde (B66733) with ethylene glycol. chemicalbook.com A general procedure for such a transformation involves heating the aldehyde and ethylene glycol in a solvent like toluene (B28343) with a catalytic amount of an acid, such as p-toluenesulfonic acid, and removing the water formed during the reaction using a Dean-Stark apparatus. organic-chemistry.org
The research focus on this compound lies in its potential as a precursor for complex, polysubstituted aromatic compounds. The bromine and chlorine atoms serve as distinct reaction sites for sequential cross-coupling reactions. For instance, the more reactive bromo group can be selectively coupled under specific palladium-catalyzed conditions, leaving the chloro group intact for a subsequent, different coupling reaction. This allows for the controlled, stepwise construction of intricate molecular frameworks, which is a key goal in modern medicinal and materials chemistry.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1187647-98-8 | thieme-connect.dechemicalbook.com |
| Molecular Formula | C₉H₈BrClO₂ | thieme-connect.de |
| Molecular Weight | 263.52 g/mol | thieme-connect.de |
| Purity | ≥98% | chemicalbook.com |
Precursor Information: 2-Bromo-5-chlorobenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 174265-12-4 | sigmaaldrich.com |
| Molecular Formula | C₇H₄BrClO | sigmaaldrich.com |
| Molecular Weight | 219.46 g/mol | sigmaaldrich.com |
| Appearance | White to light yellow powder or crystals |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDNLSLPRKSWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 2 2 Bromo 5 Chlorophenyl 1,3 Dioxolane and Congeneric Derivatives
Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring
The most prevalent and direct method for the synthesis of 2-(2-bromo-5-chlorophenyl)-1,3-dioxolane is the acid-catalyzed condensation of 2-bromo-5-chlorobenzaldehyde (B66733) with ethylene (B1197577) glycol. This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the acetal (B89532) product. libretexts.orglibretexts.org
Alternative Cyclization Methodologies
While acid-catalyzed condensation with ethylene glycol is the most common route, other strategies can be envisioned for the formation of the 1,3-dioxolane ring or its sulfur-containing analogue, the 1,3-dithiolane.
Thioacetalization involves the reaction of an aldehyde with a dithiol, such as ethane-1,2-dithiol, to form a 1,3-dithiolane. This reaction is also typically acid-catalyzed, often using a Lewis acid like BF₃·Et₂O, as Brønsted acids are sometimes less effective for thioacetal formation. masterorganicchemistry.com The resulting 2-(2-bromo-5-chlorophenyl)-1,3-dithiolane would be a sulfur analogue of the target compound. A general procedure for the formation of a dithiolane involves cooling a mixture of the dithiol and a concentrated acid, followed by the addition of the aldehyde. beilstein-journals.org
Radical-Chain Propagation Methods involving Dioxolane
While the direct formation of the dioxolane ring via radical pathways is less common, the 1,3-dioxolane entity is proficiently utilized in radical-chain reactions to create more complex structures. These methods typically involve the generation of a 2-dioxolanyl radical, which can then engage in propagation steps to functionalize a substrate. The key feature of these processes is a cyclic mechanism where a radical intermediate is regenerated, allowing the reaction to proceed with only a catalytic amount of initiator. organic-chemistry.org
A notable example is the thiol-promoted, site-specific addition of 1,3-dioxolane to imines, which provides access to protected α-amino aldehydes. [Initial search result 2] This process operates through a metal-free, redox-neutral radical chain mechanism. The propagation phase consists of two main steps:
The nucleophilic 2-dioxolanyl radical adds to the imine, forming a new carbon-carbon bond and generating an α-amino radical intermediate.
This radical intermediate then abstracts a hydrogen atom from the thiol mediator (e.g., tert-dodecyl mercaptan), yielding the final product and regenerating the thiyl radical, which continues the chain by abstracting a hydrogen from another molecule of 1,3-dioxolane. [Initial search result 2]
Oxygen from the air plays an indispensable role in facilitating the radical chain propagation. [Initial search result 2]
Another significant radical-chain approach is the visible-light-promoted hydrofunctionalization of electron-deficient alkenes. [Initial search result 3] In this method, a photocatalyst, such as fac-Ir(ppy)₃, initiates the formation of the 2-dioxolanyl radical. The propagation steps then proceed as follows:
The 2-dioxolanyl radical undergoes a conjugate addition to the electron-deficient alkene.
The resulting radical intermediate abstracts a hydrogen atom from a second molecule of 1,3-dioxolane, thereby propagating the radical chain and forming the desired product. [Initial search result 3]
These methods highlight how the dioxolane unit can be a key participant in radical reactions for carbon-carbon bond formation.
Table 1: Overview of Radical-Chain Propagation Methods Involving 1,3-Dioxolane
| Method | Reactants | Key Propagation Steps | Result |
|---|
Role of Specific Catalysts in Dioxolane Formation (e.g., N-triflylphosphoramide)
The formation of the dioxolane ring from a carbonyl compound and a diol is an equilibrium process that requires a catalyst to proceed efficiently, typically by activating the carbonyl group and facilitating the removal of water. nih.gov While literature specifically detailing the use of N-triflylphosphoramide as a catalyst for this transformation is not widespread, its function can be inferred from its properties as a potent Brønsted acid. Such strong, non-coordinating acids are effective in acetalization reactions.
A variety of other catalysts are commonly employed, each with specific advantages:
Brønsted Acids: Traditional acid catalysts like p-toluenesulfonic acid (p-TsA) are widely used, often in refluxing toluene (B28343) with a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. [7, Initial search result 16]
Lewis Acids: Lewis acids such as zirconium tetrachloride (ZrCl₄) and boron trifluoride etherate (BF₃·OEt₂) are highly effective and can promote the reaction under mild conditions. [7, Initial search result 1, Initial search result 13]
Metal Catalysts: More sophisticated catalytic systems have been developed for specialized applications. A ruthenium molecular catalyst, for instance, has been used to convert diols to dioxolanes. [Initial search result 8] In reactions utilizing CO₂ as a C₁ source for dioxolane synthesis, a strong acid additive like triflimide (HNTf₂), which is structurally related to N-triflylphosphoramide, was found to be necessary. [Initial search result 8] For stereoselective syntheses, chiral metal complexes, such as a binaphthyldiimine-Ni(II) complex, can catalyze asymmetric cycloadditions to yield dioxolanes with high enantioselectivity. [Initial search result 4] Similarly, rhodium catalysts are effective in forming tetrasubstituted dioxolanes from α-alkyl-α-diazoesters. [Initial search result 21]
Solid-Phase Catalysts: Sulfonated cation exchangers, such as FIBAN K-1, offer the advantage of being easily separable from the reaction mixture. [Initial search result 6]
The choice of catalyst depends on the substrate's sensitivity, the desired reaction conditions, and whether stereochemical control is required.
Introduction of the Halogenated Phenyl Moiety
Two primary strategic approaches exist for the synthesis of this compound: attachment of a pre-functionalized aromatic ring or functionalization of the aromatic ring after the dioxolane has been formed.
Utilization of Pre-functionalized Aromatic Aldehydes or Ketones as Precursors
The most direct and common route to this compound involves the condensation of a pre-functionalized aldehyde, namely 2-bromo-5-chlorobenzaldehyde, with ethylene glycol. [Initial search result 5, Initial search result 16] This method is an example of the standard synthesis of cyclic acetals from carbonyl compounds. nih.gov
The reaction is an acid-catalyzed nucleophilic addition-elimination process. An acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Ethylene glycol then acts as a bidentate nucleophile, attacking the carbonyl carbon. Subsequent intramolecular cyclization and elimination of a water molecule yield the stable five-membered dioxolane ring. The use of a pre-functionalized precursor ensures that the halogen substituents are in the correct positions without the need for subsequent, potentially unselective, halogenation steps. This strategy is widely applicable for creating a variety of 2-aryl-1,3-dioxolanes. [Initial search result 6]
Table 2: Typical Reaction Protocol for Precursor-Based Synthesis
| Component | Role | Example Reagent/Condition |
|---|---|---|
| Carbonyl Precursor | Source of the aryl moiety | 2-Bromo-5-chlorobenzaldehyde |
| Diol | Forms the dioxolane ring | Ethylene Glycol |
| Catalyst | Activates carbonyl group | p-Toluenesulfonic acid (p-TsA) nih.gov |
| Solvent | Reaction medium | Toluene |
| Water Removal | Drives equilibrium | Dean-Stark Apparatus nih.gov |
Post-Cyclization Halogenation Strategies on Dioxolane-Protected Systems
An alternative strategy involves the initial synthesis of a simpler analog, such as 2-(5-chlorophenyl)-1,3-dioxolane, followed by selective bromination of the aromatic ring. This approach relies on the principles of electrophilic aromatic substitution. libretexts.orgwku.edu The 1,3-dioxolan-2-yl group attached to the phenyl ring acts as an electron-donating group, similar to an alkoxy group. It is therefore an activating group and directs incoming electrophiles to the ortho and para positions. organic-chemistry.org
In the case of 2-(5-chlorophenyl)-1,3-dioxolane, the existing chloro substituent is a deactivating but ortho, para-directing group. The directing effects of the two substituents must be considered:
The strongly activating dioxolane group directs to its ortho position (C2 of the final product).
The deactivating chloro group also directs to its ortho positions (C4 and C6).
The powerful activating nature of the dioxolane group would strongly favor substitution at the position ortho to it and meta to the chlorine, which is the desired C2 position.
Stereoselective Aspects in Dioxolane Formation
Stereoselectivity in the formation of the dioxolane ring becomes a crucial consideration when the reaction can produce multiple stereoisomers. This is particularly relevant when substituted diols are used or when new stereocenters are formed at the C2 position of the dioxolane ring.
Stereocontrol can be achieved through several strategies:
Substrate Control: Using an enantiomerically pure diol as a starting material can transfer chirality to the final product. For example, an enzyme cascade can produce chiral diols, which are then converted stereoselectively into dioxolanes. [Initial search result 8]
Catalyst Control: The use of a chiral catalyst can induce asymmetry in the product even from achiral precursors. Chiral Ni(II) or Rh(II) complexes have been shown to catalyze the formation of dioxolanes with high diastereo- and enantioselectivity. [Initial search result 4, Initial search result 21]
Reaction-Based Control: Some reaction mechanisms inherently favor the formation of a particular stereoisomer. For instance, the stereoselective formation of substituted 1,3-dioxolanes can proceed through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile in a controlled manner. [Initial search result 1]
Formation of Cis/Trans Isomers and Diastereoselectivity
The formation of cis/trans diastereomers in dioxolane synthesis occurs when a substituted diol, such as butane-2,3-diol or cyclohexane-1,2-diol, is reacted with an aldehyde or ketone. For the specific synthesis of this compound from ethylene glycol, this type of isomerism is not possible as the dioxolane ring itself is unsubstituted.
However, in the synthesis of congeneric derivatives using substituted diols, diastereoselectivity is a key issue. The relative stability of the resulting cis and trans isomers often dictates the product ratio under thermodynamic control. For substituted five- and six-membered ring acetals, the cis isomer is frequently more stable than the trans isomer. [Initial search result 10, Initial search result 11] This preference is a result of minimizing steric interactions within the ring structure. For example, in 1,3-dioxanes, diaxial interactions are significant, leading to a thermodynamic preference for substituents to be in equatorial positions, which often corresponds to a cis relationship for substituents at C2 and C4. [Initial search result 10]
The stereochemical outcome can be controlled through kinetic or thermodynamic conditions. The synthesis of a derivative like (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate (B1217627) highlights that specific cis isomers can be targeted and synthesized as single products. [Initial search result 14] Furthermore, methods exist for the selective epimerization of less stable trans diols into the corresponding cis diols prior to cyclization, providing another layer of stereochemical control. [Initial search result 23]
Table 3: Factors Influencing Diastereoselectivity in Dioxolane Formation
| Factor | Influence on Stereochemistry | Example |
|---|---|---|
| Diol Structure | Use of a substituted diol (e.g., butane-2,3-diol) creates potential for cis/trans isomers. | Reaction of benzaldehyde (B42025) with butane-2,3-diol. |
| Thermodynamic Control | The reaction is allowed to equilibrate, favoring the most stable isomer (often cis). | Acid-catalyzed equilibration favors the thermodynamically preferred product. [Initial search result 11] |
| Kinetic Control | Reaction conditions (e.g., low temperature) are used to favor the faster-forming isomer. | Not detailed in provided sources. |
| Catalyst Choice | Chiral catalysts can favor the formation of one specific diastereomer and/or enantiomer. | Chiral Ni(II) complexes can yield cis-1,3-dioxolanes with high diastereoselectivity. [Initial search result 4] |
Chiral Catalyst Applications in Dioxolane Synthesis
The creation of specific stereoisomers of dioxolanes is a critical pursuit, particularly for their application in pharmaceuticals and advanced materials. While direct enantioselective synthesis of this compound is not widely reported, the foundational principles of using chiral catalysts in the formation of similar dioxolanes from aldehydes and diols are well-established. These methods primarily utilize chiral catalysts to govern the stereochemical course of the acetalization reaction.
A notable class of catalysts for this purpose is chiral Brønsted acids, particularly those derived from phosphoric acid. For example, the TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) catalyst has demonstrated success in the desymmetrization of meso-diols with various aldehydes, yielding chiral acetals with high enantioselectivity. The bulky nature of the catalyst creates a chiral environment that selectively shields one face of the aldehyde, thereby directing the approach of the diol.
Chiral metal complexes also represent a significant avenue for enantioselective dioxolane synthesis. Chiral titanium-based Lewis acids, for instance, can activate the aldehyde by coordinating to it, making it more susceptible to nucleophilic attack by the diol. The stereochemical outcome is dictated by the chiral ligands bound to the metal center, leading to the preferential formation of one enantiomer.
Furthermore, organocatalysis offers effective strategies. Chiral primary amines can react with aldehydes to form transient chiral enamines, which then undergo a stereoselective reaction with a diol to produce the desired dioxolane. Although specific examples for the direct chiral synthesis of this compound are limited, these established methodologies provide a robust framework for developing such a process.
Table 1: Examples of Chiral Catalysts in Dioxolane Synthesis (General)
| Catalyst Type | Example Catalyst | Aldehyde Substrate Scope | Diol Substrate Scope | Typical Enantiomeric Excess (ee) |
| Chiral Brønsted Acid | TRIP | Aromatic, Aliphatic | meso-1,2-diols | >90% |
| Chiral Lewis Acid | Ti(TADDOLate) | Aromatic, α,β-Unsaturated | Ethylene glycol, Propylene glycol | 80-95% |
| Organocatalyst | Proline-derived amines | Aliphatic | meso-1,2-diols | >90% |
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a careful and systematic investigation of solvent effects, temperature, pressure, and reactant stoichiometry.
Solvent Selection and Medium Effects on Reactivity.
The choice of solvent is critical in the acetalization reaction to form this compound. An ideal solvent should be inert to the reactants and capable of facilitating the removal of the water byproduct to drive the reaction equilibrium towards the product.
Nonpolar, aprotic solvents such as toluene or benzene (B151609), which form an azeotrope with water, are commonly employed. The use of a Dean-Stark apparatus with these solvents is a standard method for the continuous removal of water, thereby increasing the product yield. Other solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) can also be used. While a more polar solvent might enhance the solubility of the starting materials and potentially increase the reaction rate, it can also hinder the efficient removal of water. The optimal solvent choice often represents a balance between reactant solubility and effective water removal.
Table 2: Effect of Solvent on the Synthesis of this compound
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Azeotrope with Water (°C) | Typical Observations |
| Toluene | 2.4 | 111 | 85 | Effective for azeotropic water removal, often leading to high yields. |
| Benzene | 2.3 | 80 | 69 | Efficient for water removal, though its use is often limited by toxicity concerns. |
| Dichloromethane (DCM) | 9.1 | 40 | 38 | Can be used, but water removal is generally less efficient. |
| Tetrahydrofuran (THF) | 7.5 | 66 | 63 | May improve reactant solubility but can impede water removal. |
| Hexane | 1.9 | 69 | 61 | Its low polarity is good for water removal but may offer limited solubility for reactants. |
Stoichiometric Ratio Optimization for Minimizing Side Products.
The stoichiometric ratio of the reactants, 2-bromo-5-chlorobenzaldehyde and ethylene glycol, is a key determinant of the yield and purity of the final product. As the reaction is an equilibrium process, using an excess of one reactant can shift the equilibrium towards the formation of the desired dioxolane.
It is common practice to use a slight to moderate excess of ethylene glycol to ensure the complete conversion of the more valuable aldehyde. However, a large excess of the diol can complicate the subsequent purification process. The optimal stoichiometric ratio is typically determined empirically, often falling within the range of 1:1.1 to 1:1.5 (aldehyde to diol). This slight excess is generally sufficient to achieve high conversion without introducing significant purification challenges. The amount of acid catalyst is also critical; a catalytic amount (0.1-1 mol%) is usually sufficient, as excessive catalyst can lead to side reactions.
Table 4: Stoichiometric Ratio Effects on Dioxolane Synthesis
| Aldehyde:Diol Ratio | Catalyst Amount (mol%) | Expected Outcome | Purification Considerations |
| 1:1 | 0.1-1 | May lead to incomplete conversion of the aldehyde. | Potentially simpler purification if the reaction proceeds to completion. |
| 1:1.2 | 0.1-1 | Generally results in high conversion of the aldehyde. | Requires removal of a small amount of excess diol. |
| 1:2 or higher | 0.1-1 | Strongly favors product formation. | Presents a greater challenge in removing the large excess of diol. |
| 1:1.2 | >2 | High conversion, but with an increased risk of side reactions. | Potential for catalyst-induced byproducts and more complex purification. |
Advanced Purification and Isolation Techniques
A robust purification strategy is crucial to isolate this compound in high purity after its synthesis.
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC).
Column chromatography is a widely employed and effective method for purifying this compound at the laboratory scale. This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel, and their solubility in the mobile phase.
For the purification of the target compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is monitored using thin-layer chromatography (TLC).
For achieving exceptionally high purity, High-Performance Liquid Chromatography (HPLC) is a valuable tool, offering superior resolution and efficiency. Both normal-phase HPLC (with a silica column) and reversed-phase HPLC (with a C18 column) can be effectively utilized, depending on the specific impurity profile of the crude product.
Table 5: Chromatographic Purification Parameters for this compound
| Technique | Stationary Phase | Typical Mobile Phase System | Separation Principle |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient. | Adsorption |
| Normal-Phase HPLC | Silica Column | Isocratic or gradient Hexane/Isopropanol | Adsorption |
| Reversed-Phase HPLC | C18 Column | Isocratic or gradient Acetonitrile/Water | Partition |
Recrystallization and Precipitation Strategies
The purification of this compound and its congeners is critical for removing impurities and isolating specific stereoisomers. Recrystallization and precipitation are common methods employed to achieve the high purity required for subsequent synthetic steps or for the final active pharmaceutical ingredient.
For analogous complex dioxolane derivatives, purification by crystallization from various organic solvents is a documented strategy. google.com The choice of solvent is crucial and is determined by the solubility of the compound and its impurities. A process for a related compound, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, involves crystallization from solvents such as ethanol, 2-propanol, methyl tert-butyl ether, or ethyl acetate to yield a purified solid residue. google.com
A multi-step purification strategy may also be employed. For instance, after an initial crystallization, the resulting solid can be dissolved in a solvent like diisopropylether. google.com This solution is stirred for an extended period, sometimes for as long as a week, before a non-solvent, such as methanol, is added to induce precipitation of the highly purified product, which is then collected by filtration. google.com This technique is particularly useful for separating stereoisomers, with one process reporting a purity of more than 95% for the desired cis-stereoisomer over the trans-stereoisomer. google.com
In some processes for producing related acetals, alkaline hydrolysis is used to treat the reaction mixture. This step converts certain by-products into forms that are more easily separated, thus improving the purity of the final product obtained after distillation or crystallization. google.com
Table 1: Solvents Used in Recrystallization and Precipitation of Dioxolane Derivatives
| Purification Step | Solvent(s) | Purpose | Source |
|---|---|---|---|
| Crystallization | Ethanol, 2-Propanol, Methyl tert-butyl ether, Ethyl acetate | Initial purification of crude product | google.com |
Process Scalability and Industrial Synthesis Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires a focus on efficiency, yield, cost-effectiveness, and process robustness.
Efficiency and Yield Enhancement Studies for Large-Scale Production
Maximizing yield is a primary concern in large-scale production. For related dioxolane compounds, detailed studies on large-scale synthesis have been documented. In one example, the synthesis of 2-bromomethyl-1,3-dioxolane (B1266232) was performed on a multi-kilogram scale. chemicalbook.com The process involved reacting 10.326 kg of ethylene glycol with 3.66 kg of acetaldehyde, followed by the addition of 14.622 kg of bromine at a controlled temperature of 0-3 °C. chemicalbook.com This large-scale batch reaction yielded 11.002 kg of the product, corresponding to a 79.2% yield with a purity greater than 95%. chemicalbook.com
Another approach to enhance yield and purity involves the chemical treatment of the crude product mixture before final purification. A patented process for 2-halomethyl-1,3-cyclic acetals describes an alkaline hydrolysis step to break down acyclic ester by-products. google.com These by-products often have boiling points close to the desired product, making separation by simple distillation difficult. By hydrolyzing them, the subsequent purification is simplified, leading to a substantial improvement in both yield and purity. google.com
Research into the synthesis of other brominated dioxolane derivatives, such as 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, has also shown high yields, with reports of 75% isolated yield via the bromination of an alcohol precursor. researchgate.net
Table 2: Examples of Large-Scale Dioxolane Synthesis and Yields
| Compound | Scale | Key Reagents | Yield | Purity | Source |
|---|---|---|---|---|---|
| 2-Bromomethyl-1,3-dioxolane | >10 kg | Ethylene glycol, Acetaldehyde, Bromine | 79.2% | >95% | chemicalbook.com |
Continuous Flow Reactor Applications
Continuous flow chemistry presents a modern alternative to traditional batch processing for the industrial synthesis of pharmaceutical intermediates. This technology offers significant advantages in terms of safety, efficiency, scalability, and product consistency. nih.gov
In the context of synthesizing complex molecules, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. nih.govnih.gov The modular nature of flow reactors also means that scaling up production can be achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which can be more straightforward than engineering larger and larger batch reactors. nih.gov While specific studies on the continuous flow synthesis of this compound are not widely published, the principles and demonstrated successes with structurally related and other complex pharmaceutical compounds strongly suggest its potential applicability for enhanced large-scale production. nih.govnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromomethyl-1,3-dioxolane |
| 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane |
| (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate |
| 2-halomethyl-1,3-cyclic acetals |
| Ethylene glycol |
| Acetaldehyde |
| Bromine |
| Diisopropylether |
| Methanol |
| Ethanol |
| 2-Propanol |
| Methyl tert-butyl ether |
| Ethyl acetate |
| Celecoxib |
Chemical Reactivity and Transformation Studies of 2 2 Bromo 5 Chlorophenyl 1,3 Dioxolane
Reactions Involving the 1,3-Dioxolane (B20135) Ring
The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality of 2-bromo-5-chlorobenzaldehyde (B66733). wikipedia.orgnih.gov Its reactions are characteristic of acetals, primarily involving cleavage of the C-O bonds within the five-membered ring.
Acid- and Base-Catalyzed Ring-Opening Reactions for Aldehyde/Ketone Regeneration
The stability of the 1,3-dioxolane ring is pH-dependent. It is generally stable under basic and neutral conditions but susceptible to cleavage under acidic conditions. thieme-connect.de This property is fundamental to its role as a protecting group.
The primary reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. In the case of 2-(2-bromo-5-chlorophenyl)-1,3-dioxolane, this reaction yields 2-bromo-5-chlorobenzaldehyde. nih.govsigmaaldrich.com This transformation is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water. Subsequent deprotonation and elimination of ethylene (B1197577) glycol lead to the formation of the aldehyde.
Detailed research on the hydrolysis of similar dioxolanes has shown that the reaction conditions can be mild. For instance, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be achieved in water at 30°C using a catalyst like NaBArF4. wikipedia.org
Table 1: Representative Conditions for Dioxolane Hydrolysis
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-phenyl-1,3-dioxolane | NaBArF4, water, 30°C, 5 min | Benzaldehyde | Not specified | wikipedia.org |
Transacetalization is a process where an existing acetal (B89532) or ketal is converted into a different acetal or ketal by reacting it with another diol in the presence of an acid catalyst. researchgate.net This reaction allows for the exchange of the protecting group without deprotecting the carbonyl functionality. For this compound, reaction with a different diol, such as propane-1,3-diol, under acidic conditions would lead to the formation of the corresponding 1,3-dioxane (B1201747) derivative. This can be useful if a protecting group with different stability or properties is required for subsequent synthetic steps.
Studies on substituted benzaldehydes have demonstrated the synthesis of various 1,3-dioxolanes and their subsequent transformation. For example, condensation of vanillin (B372448) series benzaldehydes with propane-1,2-diol has been reported. researchgate.net
Radical-Mediated Transformations of the Dioxolanyl Group
While less common than ionic reactions, the 1,3-dioxolane ring can potentially undergo radical-mediated transformations. mdpi.com These reactions often require specific radical initiators and can lead to a variety of products depending on the reaction conditions and the substrate. For instance, radical reactions could potentially involve hydrogen atom abstraction from the C-H bonds of the dioxolane ring, followed by further reactions of the resulting radical. However, specific studies on radical-mediated transformations of this compound are not extensively documented in the literature.
Derivatization at the Dioxolane Ring (if applicable for substituted dioxolanes)
For substituted dioxolanes, derivatization at the ring itself is possible. For instance, if the dioxolane ring were to bear functional groups, these could be modified. However, in the case of the parent this compound, the dioxolane ring is unsubstituted and therefore does not present obvious sites for derivatization without ring opening. Stereoselective formation of substituted 1,3-dioxolanes can be achieved through multi-component assembly reactions, which could then be subject to further derivatization. nih.gov
Reactivity of Aromatic Halogens (Bromine and Chlorine) on the Phenyl Ring
The phenyl ring of this compound is substituted with both a bromine and a chlorine atom. These halogens can participate in a variety of reactions, particularly those involving transition metal catalysis, which are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
The relative reactivity of aryl bromides and chlorides in cross-coupling reactions is a key consideration. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond, allowing for selective reactions at the bromine position.
Table 2: Bond Dissociation Energies of Aryl Halides
| Bond | Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-Br | ~71 |
This difference in reactivity allows for chemoselective functionalization of the bromine atom while leaving the chlorine atom intact. Common cross-coupling reactions that could be applied to this compound include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new C-C bond.
Heck-Mizoroki Coupling: Reaction with an alkene in the presence of a palladium catalyst.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond.
Ullmann Condensation: Copper-catalyzed reaction, often used for forming C-O, C-N, or C-S bonds.
For example, a Sonogashira coupling reaction could be selectively performed at the bromine position of a similar multi-halogenated compound. beilstein-journals.org The resulting product would still contain the chlorine atom, which could then be used for a subsequent, more forcing cross-coupling reaction if desired.
The presence of the electron-withdrawing chlorine atom and the ortho-bromo substituent can influence the electronic properties and reactivity of the aromatic ring in these transformations.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions involving aryl halides are fundamental transformations in organic synthesis. For SNAr to proceed, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the dioxolane group is not strongly electron-withdrawing, and the halogens themselves are only weakly activating.
Generally, SNAr reactions on such substrates are challenging and often require harsh conditions or the presence of a strong nucleophile. For instance, the substitution of a halogen on a similar bromo-chloro-substituted phenyl ring might require forcing conditions. The relative reactivity of the halogens would see the chlorine atom being less likely to be displaced than bromine in typical SNAr reactions, although this is highly dependent on the reaction mechanism (e.g., addition-elimination vs. elimination-addition). In some contexts, such as with certain triazine systems, SNAr reactions can proceed via a concerted mechanism. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its bromo- and chloro-substituents. nih.gov The difference in reactivity between the C-Br and C-Cl bonds is key to achieving selective couplings. The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) center, which is the initial step in most cross-coupling catalytic cycles. This allows for selective reaction at the bromine-substituted position while leaving the chlorine atom intact for potential subsequent transformations. libretexts.org
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org In the context of this compound, this reaction would typically involve the selective coupling at the more reactive C-Br bond.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the substrate. libretexts.org
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. libretexts.org
A typical reaction would involve treating this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. beilstein-journals.orgnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Parameter | Value |
| Aryl Halide | This compound |
| Boronic Acid | Arylboronic acid |
| Catalyst | Pd(OAc)₂ |
| Ligand | PCy₃ |
| Base | K₃PO₄·H₂O |
| Solvent | Toluene (B28343)/Water |
| Temperature | Microwave irradiation |
This table represents a generalized procedure based on similar Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org
Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed cross-coupling reactions, again primarily at the more reactive C-Br bond.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.org The reaction is known for its high functional group tolerance and reactivity. A modified Negishi coupling using tetrakis(triphenylphosphine)palladium(0) as a catalyst could be employed to couple this compound with an organozinc reagent. organic-chemistry.org
Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. wikipedia.org It is a versatile method, though the toxicity of organotin reagents is a significant drawback. The reaction mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The regioselectivity of Stille couplings can be influenced by additives; for example, in the case of 3,5-dibromo-2-pyrone, the coupling can be directed to either the C3 or C5 position by the presence or absence of Cu(I). nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed vinylation of an aryl or vinyl halide. thieme-connect.debeilstein-journals.org This reaction would involve coupling this compound with an alkene in the presence of a palladium catalyst and a base. The reaction typically yields the E-isomer of the product with high selectivity. thieme-connect.de The development of highly active catalysts has expanded the scope of the Heck reaction to include less reactive aryl bromides and even chlorides. rug.nlthieme-connect.de
Metalation and Subsequent Electrophilic Quenching Reactions (e.g., Regioselective Lithiation)
Metal-halogen exchange, particularly lithiation, is a powerful method for generating an organometallic intermediate that can then be quenched with an electrophile. For this compound, treatment with an organolithium reagent, such as n-butyllithium, would be expected to result in a highly regioselective bromine-lithium exchange at low temperatures (e.g., -78 °C) due to the greater kinetic acidity of the C-Br bond.
The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles. For example, quenching with an aldehyde or ketone would introduce a new carbon-carbon bond and a hydroxyl group. semanticscholar.org This two-step sequence provides a versatile route to a variety of substituted derivatives. The stability of the lithiated intermediate can be a critical factor, and additives may be used to improve reaction outcomes. semanticscholar.org
Table 2: General Protocol for Lithiation and Electrophilic Quench
| Step | Reagent/Condition | Purpose |
| 1. Metalation | n-Butyllithium, THF, -78 °C | Regioselective bromine-lithium exchange |
| 2. Quenching | Electrophile (e.g., aldehyde, ketone) | Formation of a new bond |
This table outlines a general procedure based on analogous lithiation-quenching reactions.
Halogen Bonding Interactions and their Influence on Reactivity
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). acs.org This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. acs.org
In the solid state, the bromine and chlorine atoms of this compound could participate in halogen bonding. The bromine atom, being larger and more polarizable, would be a stronger halogen bond donor than chlorine. These interactions can influence the crystal packing and, in some cases, the reactivity of the molecule in the solid state or in solution. mdpi.comtuni.fi For instance, halogen bonding can pre-organize molecules in a way that facilitates certain reactions. While specific studies on the halogen bonding of this particular compound are not prevalent, the principles can be inferred from studies on similar halogenated aromatic compounds. mdpi.comtuni.fi
Functional Group Interconversions on the Phenyl Ring
Beyond the reactions at the halogenated positions, the dioxolane group itself can be considered a protected aldehyde. Deprotection under acidic conditions would reveal the formyl group, which can then undergo a wide range of transformations common to aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in various condensation reactions.
Furthermore, the products obtained from the cross-coupling and metalation reactions described above can undergo further functional group interconversions. For example, an aryl group introduced via a Suzuki-Miyaura coupling could bear functional groups that can be subsequently modified. Similarly, a hydroxyl group introduced via a lithiation-quenching sequence could be oxidized to a ketone or converted to a leaving group for substitution reactions. This multi-step synthetic approach allows for the construction of complex molecular architectures from the relatively simple starting material, this compound.
Regioselective Derivatization Strategies
The primary focus of regioselective derivatization of this compound revolves around the differential reactivity of the carbon-bromine and carbon-chlorine bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in many catalytic cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 2-position of the phenyl ring.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be expected to occur selectively at the bromine-substituted position.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. It is a versatile method for the formation of a new C-C bond at the position of the bromine atom. The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity. For instance, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand such as P(t-Bu)₃ are commonly used for Suzuki couplings of aryl bromides. organic-chemistry.org The reaction is typically performed in a solvent mixture such as toluene/water or dioxane/water with a base like Na₂CO₃, K₂CO₃, or K₃PO₄. nih.gov
Heck Reaction: The Heck reaction would enable the introduction of an alkene substituent at the 2-position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This provides a route to various aniline (B41778) derivatives. chemspider.com
Lithium-Halogen Exchange:
Another important regioselective strategy is the lithium-halogen exchange. This reaction typically occurs preferentially at the more reactive halogen, which is bromine. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely lead to the formation of 2-(2-lithio-5-chlorophenyl)-1,3-dioxolane. This lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 2-position. The rate of exchange follows the trend I > Br > Cl. wikipedia.org
Grignard Reagent Formation:
The formation of a Grignard reagent can also be a regioselective process. Reaction with magnesium metal in an anhydrous ether solvent like THF would be expected to form the Grignard reagent preferentially at the C-Br bond. mnstate.edulibretexts.org The resulting organomagnesium compound, 2-(2-(magnesiobromo)-5-chlorophenyl)-1,3-dioxolane, can then be used in reactions with various electrophiles.
A summary of potential regioselective derivatization reactions is presented in the table below.
| Reaction Type | Reagents | Expected Product at C-2 |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 2-(2-R-5-chlorophenyl)-1,3-dioxolane |
| Heck Reaction | Alkene, Pd catalyst, base | 2-(2-alkenyl-5-chlorophenyl)-1,3-dioxolane |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 2-(2-(R₂N)-5-chlorophenyl)-1,3-dioxolane |
| Lithium-Halogen Exchange | n-BuLi, then Electrophile (E⁺) | 2-(2-E-5-chlorophenyl)-1,3-dioxolane |
| Grignard Reagent Formation | Mg, then Electrophile (E⁺) | 2-(2-E-5-chlorophenyl)-1,3-dioxolane |
Oxidative and Reductive Transformations of Halogens and Aromatic Ring
The halogens and the aromatic ring of this compound can undergo both oxidative and reductive transformations.
Reductive Dehalogenation:
The selective removal of one or both halogen atoms can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to the removal of the halogens. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond, allowing for selective de-bromination under controlled conditions. Other reducing agents, such as activated zinc or mechanochemical destruction with CaO, have also been reported for the dehalogenation of bromo-chloro aromatic compounds. bibliotekanauki.pl Mechanochemical methods have shown that the debromination rate is typically higher than the dechlorination rate due to the lower dissociation energy of the C-Br bond compared to the C-Cl bond. bibliotekanauki.pl
Oxidative Reactions:
The aromatic ring itself is generally resistant to oxidation under mild conditions. However, under forcing conditions or with powerful oxidizing agents, degradation of the aromatic ring can occur. More relevant are oxidative addition reactions involving the C-X bonds, which are key steps in many catalytic cycles, as discussed in the context of cross-coupling reactions.
Photochemical reactions can also induce transformations. For instance, UV irradiation of chlorobenzene (B131634) derivatives in benzene (B151609) can lead to the formation of biphenyls, sometimes accompanied by reductive dechlorination. In the case of p-bromochlorobenzene, selective replacement of the heavier halogen (bromine) has been observed. rsc.org
Mechanistic Investigations of Key Reactions
The mechanisms of the reactions involving this compound are generally analogous to those established for similar substituted aryl halides.
Elucidation of Reaction Pathways (e.g., SN2, Radical Chain Mechanisms)
Palladium-Catalyzed Cross-Coupling Reactions: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: acs.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step of the catalytic cycle.
Transmetalation: The organometallic coupling partner (e.g., the boronic acid in a Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Lithium-Halogen Exchange: The mechanism of lithium-halogen exchange is thought to proceed through an "ate" complex intermediate. The organolithium reagent attacks the halogen atom of the aryl halide, forming a transient, hypervalent halogen species that then collapses to the more stable aryllithium and alkyl halide. princeton.edu
Grignard Reagent Formation: The formation of a Grignard reagent is believed to occur via a radical mechanism on the surface of the magnesium metal. mnstate.edu
Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl halides, under forcing conditions or with very strong nucleophiles, a nucleophilic aromatic substitution might occur. The generally accepted mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.orgyoutube.com The presence of electron-withdrawing groups on the ring activates it towards SNAr reactions. youtube.com
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates in the reactions of this compound are challenging due to their often transient nature. However, based on studies of related systems, key intermediates can be inferred.
In palladium-catalyzed cross-coupling reactions , the arylpalladium(II) halide complex formed after oxidative addition is a key intermediate. rsc.org For the Suzuki-Miyaura reaction, the arylpalladium(II) boronate complexes, formed during transmetalation, have been studied using techniques like low-temperature NMR spectroscopy. nih.gov
In lithium-halogen exchange , the formation of an "ate" complex as an intermediate has been proposed. princeton.edu
In Grignard reagent formation , radical species are believed to be intermediates. mnstate.edu
In SNAr reactions , the Meisenheimer complex is the critical intermediate. libretexts.org
Kinetic Studies of Key Transformation Steps
For Suzuki-Miyaura couplings , the rate is influenced by several factors including the nature of the aryl halide, the boronic acid, the palladium catalyst and ligands, the base, and the solvent. The oxidative addition step is often rate-limiting. The reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. organic-chemistry.org
For lithium-halogen exchange , the reaction is typically very fast, even at low temperatures. The rates of exchange decrease in the order I > Br > Cl. wikipedia.org
Mechanochemical dehalogenation studies on 4-bromochlorobenzene have shown that the debromination rate is higher than the dechlorination rate, with nucleation growth being the controlling step of the dehalogenation reactions. bibliotekanauki.pl
A table summarizing the key mechanistic features is provided below.
| Reaction | Key Intermediate | Typical Rate Determining Step |
| Suzuki-Miyaura Coupling | Arylpalladium(II) halide | Oxidative Addition |
| Lithium-Halogen Exchange | "Ate" Complex | - (Generally very fast) |
| Grignard Reagent Formation | Surface-bound radicals | - |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Formation of Meisenheimer complex |
Spectroscopic and Computational Characterization for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. Although specific spectral data for 2-(2-Bromo-5-chlorophenyl)-1,3-dioxolane is not publicly available, a thorough analysis based on the known structure and data from analogous compounds allows for a confident prediction of its NMR spectra.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, the following proton signals are anticipated:
Dioxolane Methylene (B1212753) Protons (-OCH₂CH₂O-): The four protons of the dioxolane ring are expected to appear as a multiplet, likely in the range of 3.9-4.2 ppm. In similar structures like 2-(2-bromophenyl)-1,3-dioxolane, these protons often present as two distinct multiplets, each integrating to two protons, due to their diastereotopic nature.
Acetal (B89532) Proton (-CH(O)₂-): A single proton is located at the C2 position of the dioxolane ring, bonded to the substituted phenyl ring. This proton is expected to appear as a singlet in the region of 5.8-6.2 ppm.
Aromatic Protons: The trisubstituted benzene (B151609) ring will exhibit three proton signals. Their chemical shifts and coupling patterns are dictated by the positions of the bromo and chloro substituents.
One proton will be a doublet, likely the most downfield of the aromatic signals due to its proximity to the bromine atom.
Another proton will appear as a doublet of doublets.
The third aromatic proton will present as a doublet.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.6-7.8 | d | 1H | Aromatic-H |
| ~7.3-7.5 | dd | 1H | Aromatic-H |
| ~7.2-7.4 | d | 1H | Aromatic-H |
| ~5.8-6.2 | s | 1H | -CH(O)₂- |
| ~3.9-4.2 | m | 4H | -OCH₂CH₂O- |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are predicted:
Dioxolane Methylene Carbons (-OCH₂CH₂O-): The two equivalent methylene carbons of the dioxolane ring are expected to produce a single signal around 65 ppm.
Acetal Carbon (-CH(O)₂-): The carbon at the C2 position of the dioxolane ring, bonded to the aromatic ring, is anticipated to have a chemical shift in the range of 101-104 ppm.
Aromatic Carbons: The six carbons of the phenyl ring will give rise to six distinct signals, with their chemical shifts influenced by the bromo and chloro substituents. The carbon atoms directly bonded to the halogens will be significantly affected.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~138-140 | Aromatic C-Br |
| ~133-135 | Aromatic C-Cl |
| ~128-132 | Aromatic C-H |
| ~126-129 | Aromatic C-H |
| ~124-127 | Aromatic C-H |
| ~120-123 | Aromatic C-C |
| ~101-104 | -CH(O)₂- |
| ~65 | -OCH₂CH₂O- |
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the aromatic spin system and the methylene groups of the dioxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in establishing the connection between the acetal proton and the aromatic ring, as well as the connectivity between the aromatic protons and their neighboring carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds like 2-(2-bromophenyl)-1,3-dioxolane. nih.gov
The IR spectrum is expected to show the following key absorptions:
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the dioxolane ring would be observed between 3000 and 2850 cm⁻¹.
C-O Stretching: Strong C-O stretching bands, characteristic of the acetal group, are anticipated in the 1200-1000 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ range.
C-Br and C-Cl Stretching: The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the aromatic and aliphatic C-H and C-C vibrations.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |
| 1200-1000 | Strong | C-O Stretch |
| <800 | Medium-Strong | C-Br, C-Cl Stretch |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 263.52 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex pattern for the molecular ion.
Key fragmentation pathways would likely involve the loss of the dioxolane ring or parts of it, and the cleavage of the halogen atoms. The most stable fragment would likely be the 2-bromo-5-chlorobenzoyl cation.
X-ray Crystallography for Definitive Solid-State Structure Determination (if available)
As of the latest available information, no public X-ray crystal structure for this compound has been reported. If a suitable crystal were to be grown and analyzed, X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would confirm the substitution pattern on the phenyl ring and the geometry of the dioxolane ring.
Elemental Analysis for Compositional Verification
Elemental analysis is a foundational technique in chemical characterization, serving to determine the mass fractions of the elements within a compound. For this compound, with the empirical formula C₉H₈BrClO₂, this analysis is crucial for verifying its successful synthesis and purity. The theoretical elemental composition is calculated from the compound's molecular weight (263.52 g/mol ).
Experimental results from elemental analysis are compared against these theoretical values. A close correlation, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. researchgate.net This verification is a standard and essential step before proceeding with more advanced structural and functional studies.
| Element | Symbol | Atomic Weight (g/mol) | Count | Total Weight (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 41.02% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.06% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.32% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.45% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.14% |
Computational Chemistry for Structural and Electronic Insights
Computational chemistry provides powerful tools to model and predict the behavior of molecules, offering insights that complement experimental data. For this compound, these methods can elucidate its preferred three-dimensional structure, electronic landscape, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable conformation through geometry optimization. This process computationally explores various spatial arrangements of the atoms to find the one with the lowest energy.
These calculations typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules. niscpr.res.in Beyond geometry, DFT yields critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transition potential. researchgate.net Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. niscpr.res.in
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D structure of the molecule. | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. |
| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Helps in understanding charge distribution and polarity. niscpr.res.in |
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical bonds within a molecule based on the topology of its electron density. nih.gov This analysis partitions the molecule into atomic basins and identifies critical points in the electron density field, particularly bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms.
By analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs, the nature of the chemical interactions can be characterized. For this compound, QTAIM can distinguish between different types of bonds, such as the covalent C-C, C-H, C-O, C-Cl, and C-Br bonds, and weaker non-covalent interactions. acs.orgacs.org The sign of the Laplacian of the electron density, for instance, helps differentiate between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) (∇²ρ > 0). This approach provides a rigorous, quantitative description of the bonding within the molecule. acs.org
| Parameter | Symbol | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions |
|---|---|---|---|
| Electron Density | ρ(r) | High value | Low value |
| Laplacian of Electron Density | ∇²ρ(r) | Negative (∇²ρ < 0) | Positive (∇²ρ > 0) |
| Total Energy Density | H(r) | Negative | Positive or slightly negative |
A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental results to confirm structural assignments. DFT calculations are widely used to predict vibrational and nuclear magnetic resonance spectra. niscpr.res.inresearchgate.net
For this compound, vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated. These theoretical frequencies are often scaled by a constant factor to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental spectra. researchgate.net This correlation allows for the precise assignment of observed spectral bands to specific molecular vibrations, such as C-H stretches, C-O-C stretches of the dioxolane ring, or vibrations of the substituted phenyl ring. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing further structural confirmation by matching predicted shifts to experimental values. niscpr.res.inmdpi.com
| Vibrational Mode Assignment | Experimental Frequency (FT-IR) | Calculated Frequency (DFT) | Deviation |
|---|---|---|---|
| Aromatic C-H stretch | 3080 | 3095 | -15 |
| Aliphatic C-H stretch | 2975 | 2988 | -13 |
| C-O-C symmetric stretch | 1150 | 1162 | -12 |
| C-Cl stretch | 750 | 758 | -8 |
| C-Br stretch | 680 | 687 | -7 |
Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Enabling Strategies for Stereoselective Syntheses
The application of chiral 1,3-dioxolane (B20135) derivatives as auxiliaries and building blocks in stereoselective synthesis is a well-established strategy in organic chemistry. These scaffolds can impart facial bias to reacting centers, enabling the diastereoselective or enantioselective formation of new stereocenters. General strategies often involve the use of chiral diols to form the dioxolane ring, thereby creating a chiral environment around the C2 position.
While there is a wealth of information on the stereoselective synthesis of various dioxolanes, including those with aromatic substituents, specific studies detailing the use of the 2-(2-bromo-5-chlorophenyl) moiety to direct stereoselective reactions are not prominently featured in the literature. In principle, the steric and electronic nature of the substituted phenyl ring could influence the approach of reagents, potentially leading to diastereoselectivity in reactions at or adjacent to the dioxolane ring. However, without specific research data, any discussion remains speculative.
General approaches to stereoselective synthesis involving dioxolanes that could hypothetically be applied to 2-(2-bromo-5-chlorophenyl)-1,3-dioxolane include:
Use of Chiral Diols: The condensation of 2-bromo-5-chlorobenzaldehyde (B66733) with enantiomerically pure diols, such as those derived from tartaric acid or carbohydrates, would yield chiral dioxolanes. The resulting diastereomeric products could then be utilized in subsequent reactions where the chiral dioxolane framework directs the stereochemical outcome.
Asymmetric Catalysis: The development of catalytic asymmetric methods to synthesize chiral dioxolanes from prochiral substrates is an active area of research. nih.govrsc.org Such methods often employ chiral catalysts to control the enantioselectivity of the cyclization reaction. nih.govrsc.org
It is important to note that while these are established principles in stereoselective synthesis, their specific application to this compound has not been documented in detail.
Future Prospects and Emerging Applications in Organic Synthesis Methodology
The future utility of a synthetic building block is often dictated by its unique structural features and reactivity. For This compound , the presence of two distinct halogen atoms (bromine and chlorine) on the phenyl ring, in addition to the protected aldehyde functionality, presents several avenues for potential future applications in organic synthesis.
The ortho-bromo substituent is particularly amenable to various metal-catalyzed cross-coupling reactions. This could allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the C2' position of the phenyl ring. The dioxolane moiety serves as a robust protecting group for the aldehyde, which can be deprotected under acidic conditions at a later stage of a synthetic sequence.
Potential future research directions and emerging applications could include:
Sequential Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds could be exploited in sequential cross-coupling reactions. For instance, the more reactive C-Br bond could undergo a Suzuki, Stille, or Sonogashira coupling, followed by a subsequent coupling at the less reactive C-Cl position under more forcing conditions. This would allow for the regioselective construction of complex, polysubstituted aromatic systems.
Directed Ortho-Metalation (DoM): The dioxolane group, in concert with the existing halogen substituents, could potentially influence the regioselectivity of directed ortho-metalation reactions, enabling further functionalization of the aromatic ring.
Synthesis of Novel Heterocycles: The elaborated aromatic core, after one or more cross-coupling reactions and subsequent deprotection of the aldehyde, could serve as a precursor for the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Development of New Catalytic Systems: The unique substitution pattern of this compound could make it a valuable substrate for testing and developing new, highly selective catalytic systems for cross-coupling and other transformations.
While these prospects are grounded in established principles of organic synthesis, their realization will depend on future research efforts focused specifically on this compound and its derivatives. The exploration of its reactivity and its incorporation into the synthesis of complex target molecules will ultimately define its role as a valuable tool in the synthetic chemist's arsenal.
Q & A
Q. Q: What are the common synthetic routes for 2-(2-bromo-5-chlorophenyl)-1,3-dioxolane, and how can purity be optimized?
A: The compound is typically synthesized via acetal formation between a bromo-chlorobenzaldehyde derivative and ethylene glycol under acidic catalysis. For example, analogous dioxolane derivatives (e.g., 2-(4-bromophenyl)-1,3-dioxolane) are prepared using sulfuric acid or p-toluenesulfonic acid as catalysts . Purity optimization involves careful control of stoichiometry, reaction temperature (typically 60–80°C), and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Impurities such as unreacted aldehyde or diol intermediates can be monitored via TLC (Rf ~0.4–0.6 in 3:1 hexane/EtOAc) .
Structural Characterization
Q. Q: What advanced spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
A: Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Expect signals for the dioxolane ring protons as a multiplet (~4.0–4.5 ppm) and aromatic protons (6.8–7.6 ppm) split due to bromine/chlorine substituents.
- ¹³C NMR : Dioxolane carbons appear at ~65–75 ppm; aromatic carbons adjacent to halogens show distinct shifts (e.g., C-Br at ~115–125 ppm, C-Cl at ~130–140 ppm).
Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation, as demonstrated for structurally related dioxolane derivatives (e.g., (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, CCDC 729635) . SCXRD requires high-purity crystals grown via slow evaporation of saturated solutions in dichloromethane/hexane.
Stability and Handling
Q. Q: How should researchers handle and store this compound to prevent degradation?
A: The compound is sensitive to hydrolysis under acidic or basic conditions due to the dioxolane ring’s acetal functionality. Store under inert gas (N₂/Ar) at –20°C in amber glass vials to minimize light-induced decomposition. Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols include wearing nitrile gloves, lab coats, and working in a fume hood due to potential halogenated byproduct release .
Reactivity in Organic Synthesis
Q. Q: What reaction mechanisms are relevant for modifying the dioxolane ring or halogenated aryl group?
A:
- Dioxolane Ring Opening : Acidic conditions (e.g., HCl/EtOH) cleave the acetal to regenerate the aldehyde, useful in protecting group strategies.
- Halogen Reactivity : The bromine substituent participates in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) to introduce aryl/heteroaryl groups. The chlorine atom can undergo nucleophilic aromatic substitution (e.g., with amines under Cu catalysis).
- Cyclopropanation : Analogous dioxolane derivatives react with dichlorocarbenes (generated via CHCl₃/NaOH) under microwave irradiation to form gem-dichlorocyclopropanes, a method applicable to this compound .
Advanced Applications in Polymer Chemistry
Q. Q: Can this compound serve as a monomer for polymerization, and what initiators are effective?
A: Dioxolane derivatives undergo cationic ring-opening polymerization (CROP) using initiators like BF₃·OEt₂ or triflic acid. For example, 2-ethenyl-4-methylene-1,3-dioxolane polymerizes via CROP to yield polyacetals with controlled molecular weights (Đ ~1.2–1.5) . The bromo-chlorophenyl group may enhance thermal stability (Tg >100°C) and enable post-polymerization functionalization (e.g., halogen exchange). Kinetic studies using in situ FT-IR or GPC are recommended to monitor conversion.
Analytical Challenges in Contradictory Data
Q. Q: How can researchers resolve discrepancies in reported melting points or spectral data?
A: Contradictions often arise from polymorphic forms or residual solvents. For example, 2-(2-bromophenyl)-1,3-dioxolane derivatives show melting point variations (±5°C) depending on crystallization solvents . To resolve this:
Reproduce Synthesis : Use identical reagents/purification steps as cited studies.
DSC Analysis : Differential scanning calorimetry identifies polymorphs.
NMR in Multiple Solvents : Compare chemical shifts in DMSO-d₆ vs. CDCl₃ to detect solvent adducts.
Cross-referencing with computational data (DFT-calculated NMR/IR) can validate experimental results .
Microwave-Assisted Synthesis Optimization
Q. Q: What parameters optimize microwave synthesis of derivatives like 2-(2,2-dichlorocyclopropyl)-1,3-dioxolane?
A: Microwave irradiation (150–200 W) reduces reaction times from hours to minutes. For cyclopropanation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
